Benzenesulfonic acid
Overview
Description
Scientific Research Applications
Benezenesulfonate has a wide range of applications in scientific research:
Chemistry: It is used as a precursor in the synthesis of various organic compounds, including dyes, pharmaceuticals, and surfactants.
Medicine: It is used in the development of drugs and as an intermediate in the synthesis of active pharmaceutical ingredients.
Mechanism of Action
Target of Action
Benzenesulfonic acid, an organosulfur compound, is the simplest aromatic sulfonic acid . It is often used in the form of its metal or amine salts, serving as a counterion for cationic pharmaceuticals .
Mode of Action
The primary interaction of this compound is through its strong acidity, with a pKa of -2.8 . It is almost fully dissociated in water . The sulfonic acid group in the molecule can form hydrogen bonds with other molecules, influencing its reactivity. The sulfonation of benzene, a key reaction involving this compound, is an example of aromatic sulfonation, which is one of the most important reactions in industrial organic chemistry .
Biochemical Pathways
This compound participates in the sulfonation of benzene, a significant reaction in industrial organic chemistry . This reaction involves the addition of a sulfonic acid functional group to a benzene ring . The product of this reaction, this compound, can undergo further reactions typical of aromatic sulfonic acids, forming sulfonamides, sulfonyl chloride, and esters .
Pharmacokinetics
Given its high water solubility , it is likely to be rapidly absorbed and distributed in the body. Its strong acidity may influence its absorption and distribution. The compound’s metabolism and excretion would depend on its specific chemical form and the presence of other compounds.
Result of Action
The molecular and cellular effects of this compound are primarily due to its strong acidity and reactivity. It can cause severe skin burns and eye damage . In industrial applications, this compound is used to produce phenol by fusing it with sodium hydroxide or hydrolyzing one of its salts, usually sodium .
Action Environment
The action of this compound can be influenced by environmental factors such as temperature and pH. For instance, the sulfonation reaction is reversed above 220°C . The compound’s strong acidity means that it will be fully dissociated in aqueous solutions, and this can be influenced by the pH of the environment . Its reactivity and potential for causing burns and eye damage mean that it must be handled with care, using appropriate safety measures .
Safety and Hazards
Benzenesulfonic acid is classified as corrosive and poses a risk to the skin, eyes, and respiratory system . It is harmful if swallowed and may cause severe skin burns and eye damage . Safety measures include avoiding breathing its dust/fume/gas/mist/vapors/spray, not eating, drinking, or smoking when using this product, and wearing protective gloves/clothing/eye protection/face protection .
Future Directions
The reversibility of the sulfonation reaction of benzenesulfonic acid creates an opportunity to prepare deuterated benzene . Additionally, a new deep eutectic solvent system formed from choline chloride, this compound, and ethylene glycol has been prepared and used in the oxidative desulfurization of different sulfides . This new system shows good stability and excellent desulfurization performance at room temperature .
Biochemical Analysis
Biochemical Properties
Benzenesulfonic acid exhibits the reactions typical of other aromatic sulfonic acids, forming sulfonamides, sulfonyl chloride, and esters . The sulfonation is reversed above 220 °C . Dehydration with phosphorus pentoxide gives this compound anhydride . Conversion to the corresponding benzenesulfonyl chloride (C6H5SO2Cl) is effected with phosphorus pentachloride . It is a strong acid, being almost fully dissociated in water .
Molecular Mechanism
This compound, being a strong acid, is almost fully dissociated in water
Preparation Methods
Benezenesulfonate is typically prepared through the sulfonation of benzene using concentrated sulfuric acid. This process involves the addition of sulfur trioxide to benzene, forming benzenesulfonic acid. The reaction is highly exothermic and requires careful control of temperature and reaction conditions . Industrial production methods include continuous sulfonation with oleum (a solution of sulfur trioxide in sulfuric acid) and azeotropic removal of reaction water .
Chemical Reactions Analysis
Benezenesulfonate undergoes various chemical reactions typical of aromatic sulfonic acids:
Oxidation: It can be oxidized to form sulfonyl chlorides using reagents like phosphorus pentachloride.
Reduction: Reduction reactions are less common but can occur under specific conditions.
Substitution: Benezenesulfonate can undergo electrophilic substitution reactions, such as nitration and halogenation, to form substituted benzenesulfonates
Hydrolysis: Acid hydrolysis at elevated temperatures yields benzene and sulfuric acid.
Comparison with Similar Compounds
Benezenesulfonate is similar to other sulfonic acids, such as p-toluenesulfonic acid and sulfanilic acid. it is unique due to its simpler structure and higher acidity. Similar compounds include:
p-Toluenesulfonic acid: Used as a catalyst in organic synthesis.
Sulfanilic acid: Used in the synthesis of azo dyes.
Alkylbenzene sulfonates: Widely used as surfactants in detergents
Benezenesulfonate’s simplicity and strong acidic properties make it a valuable compound in various chemical and industrial applications.
Properties
IUPAC Name |
benzenesulfonic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H6O3S/c7-10(8,9)6-4-2-1-3-5-6/h1-5H,(H,7,8,9) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SRSXLGNVWSONIS-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)S(=O)(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H6O3S | |
Record name | BENZENESULFONIC ACID | |
Source | CAMEO Chemicals | |
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Record name | BENZENESULFONIC ACID | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Related CAS |
19402-64-3 (ammonium salt), 20199-75-1 (zinc salt, hexahydrate), 515-42-4 (hydrochloride salt), 7645-18-3 (zinc salt), 934-54-3 (calcium salt), 934-55-4 (potassium salt) | |
Record name | Benzenesulfonic acid | |
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DSSTOX Substance ID |
DTXSID9024568 | |
Record name | Benzenesulfonic acid | |
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Molecular Weight |
158.18 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Deliquescent needles or large plates., Liquid, Soluble in water; [ChemIDplus] Light brown deliquescent solid; [CHEMINFO] Grey to yellow hygroscopic solid; [ICSC], GREY-TO-YELLOW HYGROSCOPIC CRYSTALS OR FLAKES WITH PUNGENT ODOUR. | |
Record name | BENZENESULFONIC ACID | |
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Record name | Benzenesulfonic acid | |
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Record name | BENZENESULFONIC ACID | |
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Boiling Point |
190 °C | |
Record name | BENZENESULFONIC ACID | |
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Flash Point |
113 °C | |
Record name | Benzenesulfonic acid | |
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Solubility |
5 to 10 mg/mL at 72 °F (NTP, 1992), SOL IN WATER & ALCOHOL; SLIGHTLY SOL IN BENZENE; INSOL IN ETHER & CARBON DISULFIDE, SOL IN ACETIC ACID, Solubility in water, g/100ml at 20 °C: 93 | |
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Density |
Relative density (water = 1): 1.3 (47 °C) | |
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Vapor Density |
Relative vapor density (air = 1): 5.5 | |
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Vapor Pressure |
0.0000236 [mmHg] | |
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Color/Form |
FINE, DELIQUESCENT NEEDLES OR LARGE PLATES | |
CAS No. |
98-11-3 | |
Record name | BENZENESULFONIC ACID | |
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Melting Point |
109 to 111 °F (NTP, 1992), 50-51 °C (ANHYDROUS), 51 °C | |
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Retrosynthesis Analysis
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the molecular formula and weight of benzenesulfonic acid?
A1: this compound has the molecular formula C6H6O3S and a molecular weight of 158.18 g/mol.
Q2: Are there any spectroscopic data available for this compound and its derivatives?
A2: Yes, researchers often use various spectroscopic methods to characterize this compound and its derivatives. These include:
- FT-IR: This technique helps identify functional groups and characterize synthesized compounds. [, , ]
- MS: Mass spectrometry is used to determine molecular weight and analyze fragmentation patterns. [, ]
- 1H-NMR: This technique provides information about the hydrogen atoms' environment in a molecule, aiding in structural elucidation. [, , ]
- UV-Vis spectrophotometry: This method is utilized to study electronic transitions and determine concentrations in solutions. [, , ]
- Sulfur-33 NMR: This technique specifically analyzes sulfur atoms, providing insights into their electronic environment and bonding characteristics. []
Q3: Is this compound stable under various conditions?
A3: The stability of this compound can vary depending on the specific conditions. One study showed that this compound remains stable at room temperature for up to 6 months but decomposes at temperatures exceeding 180°C. []
Q4: What are some applications of this compound related to its material properties?
A4: this compound is used in various applications, including:
- Drug formulations: It can enhance the solubility and bioavailability of certain drugs. [, ]
- Electrolyte in capacitors: this compound derivatives, when used as dopants in conductive polymers, enhance the performance and reliability of solid electrolyte capacitors, especially under high-temperature conditions. []
Q5: Does this compound exhibit catalytic properties?
A5: Yes, this compound and its derivatives can act as catalysts in various organic reactions. For example:
- Silica-supported this compound: This material effectively catalyzes the Claisen rearrangement of allyl aryl ethers to produce allylphenols under microwave irradiation and solvent-free conditions. []
- Dodecyl this compound/H2O microemulsion system: This system enables the synthesis of 4H-pyran derivatives through a three-component condensation reaction, offering advantages such as dual catalysis, high liaison formation efficiency, and environmentally benign conditions. []
- p-methyl this compound: This compound shows high catalytic activity in ester synthesis, providing advantages such as simple processes, short production cycles, and reduced pollution. []
Q6: Has computational chemistry been employed to study this compound and its derivatives?
A6: Yes, computational methods like Density Functional Theory (DFT) are extensively used to study various aspects of this compound and its derivatives, including:
- Conformational analysis: DFT calculations help determine the most stable conformations of this compound derivatives in the gas phase. [, ]
- Reaction mechanism studies: DFT calculations are used to investigate the mechanisms of reactions involving this compound derivatives, providing insights into transition states, activation energies, and reaction pathways. []
- Acidity predictions: DFT calculations allow researchers to predict and compare the gas-phase acidity of ortho-substituted benzenesulfonic acids, considering factors like intramolecular hydrogen bonding. []
Q7: How do structural modifications of this compound affect its activity?
A7: Structural modifications, particularly the position and number of substituents, significantly impact the activity and selectivity of this compound derivatives. For example:
- P2X receptor antagonism: Studies on suramin analogs, which are structurally related to this compound, reveal that the position of sulfonic acid groups drastically influences their potency and selectivity for different P2X receptor subtypes. The para-isomer, NF110, showed increased activity at P2X3 receptors compared to the meta- and ortho-isomers. []
- Anion transport inhibition: Research on the inhibitory effects of this compound derivatives on oxalate transport in erythrocyte membranes showed that electronic properties, especially electron acceptor capacities, play a crucial role. Additionally, the position of substituents significantly influenced the inhibition. []
Q8: What are some formulation strategies for improving the stability or bioavailability of this compound derivatives?
A8: Researchers have explored several strategies to enhance the formulation and stability of this compound derivatives in pharmaceutical applications:
- Crystalline salt forms: Preparing crystalline salts, such as the this compound salt of clopidogrel, improves stability, ease of purification, and facilitates large-scale production. [, ]
- Choice of solvent: Selecting appropriate solvents during synthesis and purification can lead to the formation of more stable crystalline forms. []
Q9: What analytical methods are commonly used to study this compound and its derivatives?
A9: Various analytical techniques are employed for characterizing and quantifying this compound and its derivatives:
- HPLC: This technique is valuable for separating and quantifying mixtures of this compound derivatives, such as isomeric toluenesulfonic acids, in complex matrices. [, ]
- Bromimetry: This titration method helps determine the concentration of hydroxy-benzenesulfonic acid monosodium salt (sodium phenolsulfonate) with high precision and accuracy. []
Q10: What is the environmental impact of this compound, and are there strategies for its degradation?
A10: While this compound has industrial applications, it's crucial to consider its environmental impact. Studies have focused on:
- Biodegradation: Research highlights the potential of specific bacteria, including Pseudomonas sp., Arthrobacter sp., to utilize sulfonated aromatic compounds, including this compound derivatives, as a sulfur source for growth and degrade them. This microbial desulfonation process offers a promising bioremediation approach for treating industrial wastewater containing these compounds. []
- Photocatalytic degradation: Researchers have explored using concentrated solar radiation and photocatalysts to degrade this compound in wastewater. []
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